5-PT

Protein Serotonylation Click Chemistry Proteomics

Protein serotonylation studies lack tools for selective tagging of modified proteins. 5-PT (CAS 92085-05-7) is an alkyne-functionalized serotonin analog transported by SERT and utilized as a TGM2 substrate in live cells, enabling bioorthogonal CuAAC click chemistry. • Enables biotin-azide conjugation for streptavidin pull-down & LC-MS/MS serotonylome profiling • Compatible with fluorophore-azide for fluorescence imaging of serotonin trafficking • Serves as synthetic intermediate for dihydropyrano[3,2-e]indole 5-HT receptor ligands Free base; stable formic salt also available. Supplied with Certificate of Analysis.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
Cat. No. B12391422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-PT
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESC#CCOC1=CC2=C(C=C1)NC=C2CCN
InChIInChI=1S/C13H14N2O/c1-2-7-16-11-3-4-13-12(8-11)10(5-6-14)9-15-13/h1,3-4,8-9,15H,5-7,14H2
InChIKeyDTWYQMFAHVECJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-PT Procurement: Clickable Serotonin Probe


2-(5-Prop-2-ynoxy-1H-indol-3-yl)ethanamine, commonly designated 5-Propargyltryptamide (5-PT), is an alkynylated derivative of serotonin (5-hydroxytryptamine, 5-HT). It is characterized by a terminal alkyne (propargyl) group at the 5-position of the indole core [1]. This structural modification enables its participation in bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, facilitating the covalent attachment of reporter tags such as fluorophores or biotin . The compound is recognized as a functional probe for investigating protein serotonylation, a post-translational modification catalyzed by transglutaminase 2 (TGM2) [2]. It is taken up by cells via the serotonin transporter (SERT) and serves as a substrate for serotonylation in living systems [3].

5-PT Substitution: Why Generic Analogs Fail


Substitution of 2-(5-prop-2-ynoxy-1H-indol-3-yl)ethanamine with a generic serotonin analog or a different 5-alkyloxytryptamine derivative is scientifically unsound for applications requiring bioorthogonal conjugation. The terminal alkyne moiety of 5-PT is the exclusive functional handle enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a cornerstone of modern chemical biology for selective labeling and enrichment [1]. In contrast, serotonin (5-HT) and its common 5-substituted analogs (e.g., 5-methoxytryptamine) lack this clickable functionality, precluding their use in covalent tagging strategies essential for proteomic identification of serotonylated substrates or for fluorescent tracking of serotonin dynamics in live cells [2]. Furthermore, while the broader class of 5-alkyloxytryptamines exhibits potent 5-HT1Dβ receptor binding (Ki < 5 nM for optimal analogs), these compounds are not functionalized for click chemistry and thus cannot support the specific experimental workflows enabled by 5-PT [3]. This fundamental chemical distinction makes generic substitution a direct source of experimental failure in any protocol designed around the alkyne handle.

5-PT vs. Serotonin Probes: Evidence


Click Chemistry for Covalent Protein Labeling

2-(5-Prop-2-ynoxy-1H-indol-3-yl)ethanamine (5-PT) contains a terminal alkyne moiety that enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for covalent attachment of reporter tags, whereas serotonin (5-HT) lacks this functional handle and cannot participate in such bioorthogonal conjugation reactions .

Protein Serotonylation Click Chemistry Proteomics

In Vivo Serotonylated Protein Enrichment

In a chemical proteomics workflow, treatment of cells with 2-(5-prop-2-ynoxy-1H-indol-3-yl)ethanamine (5-PT) followed by click chemistry with biotin-azide and streptavidin enrichment led to the identification of multiple serotonylated proteins via mass spectrometry; in contrast, treatment with serotonin (5-HT) under the same conditions yielded no enrichment of serotonylated proteins due to the absence of a clickable handle [1][2].

Protein Serotonylation Chemical Proteomics Post-Translational Modification

SERT Uptake & Click-Based Detection

Flow cytometry analysis confirmed that 2-(5-prop-2-ynoxy-1H-indol-3-yl)ethanamine (5-PT) is efficiently taken up by human pancreatic cancer AsPC-1 cells and mouse immune cells (CD4+ T cells, CD8+ T cells, BMDMs) via the serotonin transporter (SERT), enabling downstream click chemistry-based detection [1]. In contrast, non-alkynylated serotonin analogs such as 5-methoxytryptamine, while also taken up by SERT, cannot be covalently labeled for fluorescence detection, limiting their utility in cellular uptake studies [2].

Serotonin Transporter (SERT) Cellular Uptake Fluorescence Tracking

Conformationally Restricted Serotonin Analog Synthesis

2-(5-Prop-2-ynoxy-1H-indol-3-yl)ethanamine (5-PT) serves as a key intermediate in the synthesis of conformationally restricted serotonin analogs such as dihydropyrano[3,2-e]indoles. Specifically, the 5-propargyloxy group undergoes a Claisen rearrangement/cyclization to form the pyrano[3,2-e]indole core, a transformation that cannot be achieved with saturated 5-alkyloxy derivatives [1][2]. For example, 5-ethoxytryptamine lacks the necessary alkyne functionality for this cyclization, limiting its synthetic versatility [3].

Synthetic Chemistry Serotonin Receptor Ligands Conformational Restriction

5-PT Research & Industrial Applications


Serotonylated Protein Substrate Identification

5-PT is administered to live cells or tissues, where it is taken up by SERT and serves as a substrate for TGM2-mediated serotonylation of target proteins [1]. Following cell lysis, the alkyne handle is reacted with biotin-azide via CuAAC click chemistry, enabling streptavidin pull-down of serotonylated proteins. Subsequent LC-MS/MS analysis identifies the enriched proteins, providing a comprehensive map of the cellular serotonylome [2]. This workflow is uniquely enabled by the alkyne functionality of 5-PT and cannot be performed with unmodified serotonin.

Fluorescence Imaging of Serotonin Dynamics

5-PT is incubated with cells or perfused into tissue slices, where it is transported by SERT and distributed similarly to endogenous serotonin [1]. The alkyne group is subsequently reacted with a fluorophore-azide conjugate via CuAAC click chemistry, enabling visualization of the probe's localization using fluorescence microscopy. This approach allows researchers to track serotonin uptake, distribution, and trafficking in real-time or in fixed samples, a capability not offered by non-clickable serotonin analogs [2].

Synthesis of Conformationally Restricted Serotonin Ligands

5-PT is used as a synthetic intermediate for the preparation of dihydropyrano[3,2-e]indole derivatives, a class of conformationally restricted serotonin analogs with potential selectivity for specific 5-HT receptor subtypes [1]. The 5-propargyloxy group undergoes a thermal Claisen rearrangement to form the pyrano ring, a transformation that requires the terminal alkyne functionality [2]. This synthetic route provides access to a chemical space that is inaccessible using saturated 5-alkoxy tryptamines, making 5-PT a valuable building block for medicinal chemistry efforts targeting 5-HT receptors [3].

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